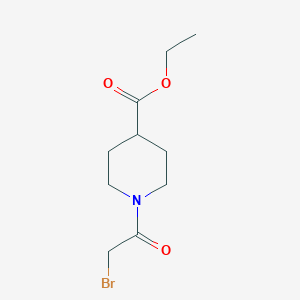

Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BrNO3/c1-2-15-10(14)8-3-5-12(6-4-8)9(13)7-11/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJOUBCZYBMZWNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70633420 | |

| Record name | Ethyl 1-(bromoacetyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102302-12-5 | |

| Record name | Ethyl 1-(bromoacetyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate as a Synthetic Intermediate

[1]

Executive Summary

Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate is a versatile bifunctional scaffold widely utilized in drug discovery, particularly in the synthesis of PROTAC (Proteolysis Targeting Chimera) linkers , peptidomimetics , and heterocyclic libraries .[1] Its structure combines a pharmacologically privileged piperidine core with two distinct reactive handles:[1]

-

An electrophilic

-bromoacetyl moiety susceptible to nucleophilic substitution ( -

A latent nucleophilic/electrophilic ester group at the C4 position, allowing for subsequent hydrolysis or reduction.

This dual reactivity profile enables the rapid assembly of complex molecules by serving as a "linchpin" between two distinct chemical fragments.

Structural Analysis & Reactivity Profile[2]

The utility of this intermediate stems from the orthogonal reactivity of its functional groups.

| Feature | Chemical Nature | Reactivity Profile | Key Application |

| N-Acyl Linker | Amide bond | Stable under most non-hydrolytic conditions.[1] | Rigid spacer; ensures stability in biological media. |

| Electrophilic center ( | High reactivity towards nucleophiles (Thiols > Amines > Phenols).[1] | Covalent attachment to ligands; Cysteine trapping. | |

| C4-Ester | Carboxylate ester | Susceptible to hydrolysis (Acid/Base), Reduction, or Amidation.[1] | Precursor to carboxylic acids for peptide coupling. |

| Piperidine Ring | Saturated heterocycle | Conformationally flexible (Chair).[1] | Pharmacophore mimic; solubility enhancer. |

Mechanism of Action: The "Warhead" Concept

The

Synthesis Protocol

Retrosynthetic Analysis

The most direct and scalable route involves the N-acylation of ethyl isonipecotate (ethyl piperidine-4-carboxylate) with bromoacetyl bromide under Schotten-Baumann conditions.

Experimental Procedure (Standard Protocol)

Note: All reactions involving acid halides and lachrymators must be performed in a fume hood.

Reagents:

-

Ethyl isonipecotate (1.0 equiv)[1]

-

Bromoacetyl bromide (1.1 equiv)

-

Triethylamine (

) or DIPEA (1.2 equiv)[1] -

Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve Ethyl isonipecotate (10 mmol) and

(12 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under an inert atmosphere ( -

Cooling: Cool the solution to 0°C using an ice bath. Rationale: Low temperature controls the exotherm and minimizes side reactions (e.g., bis-acylation or polymerization).

-

Addition: Add Bromoacetyl bromide (11 mmol) dropwise over 15-20 minutes. Observation: White precipitate (triethylammonium bromide) will form immediately.[1]

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2-4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

-

Workup:

-

Quench with saturated

solution (30 mL). -

Extract the aqueous layer with DCM (2 x 30 mL).

-

Wash combined organic layers with 1M HCl (to remove unreacted amine), water, and brine.

-

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification: The crude product is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (

, 0-40% EtOAc in Hexanes).

Yield: Typically 85-95%. Physical State: Colorless to pale yellow oil or low-melting solid.

Synthetic Pathway Visualization

Figure 1: Synthesis of the core intermediate via N-acylation.[1]

Key Synthetic Transformations

Once synthesized, the intermediate serves as a divergent point for library generation.

N-Alkylation (Library Synthesis)

Reaction with primary or secondary amines yields glycinamides .

-

Conditions: Amine (1.5 equiv),

or DIPEA, MeCN/DMF, 60°C. -

Utility: Peptidomimetics, kinase inhibitors.[1]

S-Alkylation (Thioether Formation)

Reaction with thiols generates thioethers . This is the primary route for PROTAC linker synthesis (connecting to E3 ligase ligands like thalidomide derivatives).

-

Conditions: Thiol (1.0 equiv),

or NaH, DMF, RT.

Ester Hydrolysis

Saponification of the ethyl ester reveals the free carboxylic acid.

-

Conditions: LiOH (2 equiv), THF/H2O (3:1), RT.[1]

-

Utility: Allows coupling to the "Target Protein Ligand" in bifunctional molecule design.

Divergent Reactivity Map

Figure 2: Divergent synthetic pathways utilizing the core intermediate.

Case Study: Application in PROTAC Design

In the development of Proteolysis Targeting Chimeras (PROTACs), the linker length and composition are critical for ternary complex formation. Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate offers a semi-rigid linker option.

Workflow:

-

Ligand Attachment: A Cereblon (CRBN) ligand (e.g., a thalidomide derivative with a pendant amine or thiol) is alkylated by the bromoacetyl group.[1]

-

Linker Extension: The ethyl ester is hydrolyzed to the acid.

-

Target Coupling: The resulting acid is coupled (using EDC/HOAt) to an amine-functionalized ligand for the target protein (e.g., BRD4 or KRAS).[1]

This modular approach allows medicinal chemists to rapidly screen linker rigidity (piperidine vs. alkyl chain) and length.

Safety & Handling

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1]

-

Skin Corrosion/Irritation: Causes severe skin burns and eye damage (Category 1B).[1][3]

-

Lachrymator: The

-bromoacetyl moiety is a potent lachrymator (tear gas agent).

Handling Protocols:

-

Engineering Controls: Always handle in a certified chemical fume hood.

-

PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat. A face shield is recommended during the addition of bromoacetyl bromide.[4]

-

Waste Disposal: Quench excess alkylating agent with dilute ammonia or sodium thiosulfate before disposal into halogenated waste streams.

References

-

N-Acylation of Secondary Amines (General Protocol)

-

Reactivity of

-Halo Carbonyls:-

Eicher, T., Hauptmann, S., & Speicher, A. "The Chemistry of Heterocycles." 3rd Ed. Wiley-VCH, 2012 . [1]

-

-

Piperidine Scaffolds in Medicinal Chemistry

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals." J. Med. Chem.2014 , 57(24), 10257–10274.

-

-

PROTAC Linker Design Strategies

-

Maple, H. J., et al. "Automated chemical synthesis of peptidic PROTACs." Bioorg. Med. Chem. Lett.2012 .[5]

-

Methodological & Application

Application Notes & Protocols: Strategic Use of Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate for On-Resin Peptide Modification

Preamble: The Strategic Imperative for Peptide Scaffolding

In the landscape of modern drug discovery, native peptide sequences often represent a starting point rather than a final destination. The modification of these sequences is a critical strategy to enhance therapeutic profiles, addressing limitations such as poor metabolic stability, low bioavailability, and insufficient receptor affinity. The introduction of non-canonical structural motifs is a proven method to imbue peptides with desirable pharmacological properties.

Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate emerges as a valuable bifunctional reagent in this context. It serves as a powerful tool for post-synthetic, on-resin modification of peptides, leveraging the well-established reactivity of its α-haloacetyl group while simultaneously introducing a conformationally constrained piperidine-4-carboxylate scaffold. This particular moiety can enhance solubility, act as a rigid linker, or serve as a handle for further functionalization, making it a versatile building block for sophisticated peptidomimetics.

This document provides an in-depth guide to the application of this reagent in Solid-Phase Peptide Synthesis (SPPS), focusing on the underlying chemical principles, detailed protocols for execution, and methods for robust validation.

Reagent Profile and Mechanism of Action

Chemical Properties

-

IUPAC Name: Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate

-

Molecular Formula: C₁₀H₁₆BrNO₃

-

Molecular Weight: 278.14 g/mol

-

Core Functionality: The reagent's utility is anchored in the electrophilic nature of the carbon atom bearing the bromine. This site is highly susceptible to nucleophilic attack by specific amino acid side chains.

The Causality of Reactivity: An SN2 Mechanism

The primary mechanism of action is a bimolecular nucleophilic substitution (SN2) reaction. The efficacy of this reaction in SPPS is predicated on the selective targeting of the most potent nucleophiles present in a deprotected peptide sequence. The thiol group (-SH) of a Cysteine (Cys) residue, upon deprotonation to a thiolate anion (-S⁻), is the most powerful nucleophile among the common amino acids, making it the principal target for alkylation by bromoacetyl moieties.[1][2]

The reaction proceeds as follows:

-

Deprotonation: In a mildly basic environment, the thiol group of a Cys side chain is deprotonated, forming a highly reactive thiolate anion.

-

Nucleophilic Attack: The thiolate attacks the electrophilic α-carbon of the bromoacetyl group.

-

Displacement: The attack results in the formation of a stable thioether bond and the displacement of the bromide ion as the leaving group.

This reaction is highly efficient and typically proceeds to completion under optimized conditions on the solid support.[3]

Figure 1: SN2 reaction mechanism for cysteine alkylation.

Experimental Protocols: On-Resin Alkylation

This section details a self-validating protocol for the modification of a cysteine-containing peptide on a solid support. The process assumes the peptide has been synthesized using standard Fmoc/tBu chemistry.[4][5]

Pre-requisites & Reagent Preparation

-

Peptide-Resin: The target peptide sequence, containing at least one Cysteine residue, fully assembled on a suitable resin (e.g., Rink Amide, Wang). The N-terminus should be Fmoc-protected, and all acid-labile side-chain protecting groups (e.g., Trt for Cys, tBu for Asp/Glu/Ser/Thr/Tyr, Boc for Lys/Trp) must be intact. The Trityl (Trt) group on the target Cysteine must be selectively removed just prior to alkylation.

-

Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF) is critical. Dichloromethane (DCM) is also required for washing steps.[6]

-

Reagents:

-

Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT) (for Trt deprotection)

-

Workflow Overview

The overall process is a sequential, multi-step procedure performed in a single reaction vessel.

Figure 2: General workflow for on-resin peptide alkylation.

Step-by-Step Protocol

This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes accordingly.

Step 1: Selective Deprotection of Cys(Trt) Side Chain

-

Rationale: The Trityl group is acid-labile but can be removed orthogonally to the very acid-labile protecting groups used for resin linkage and other side chains by using a dilute TFA solution. TIS is a crucial scavenger to prevent re-alkylation of the freed thiol by the liberated trityl cations.

-

Swell the peptide-resin (approx. 200-300 mg) in DCM for 30 minutes in a peptide synthesis vessel.[4]

-

Drain the DCM.

-

Prepare a deprotection cocktail: 95% DCM, 2.5% TIS, 2.5% TFA.

-

Add 5 mL of the cocktail to the resin and agitate gently for 30 minutes. Repeat this step 2-3 times until the yellow color of the trityl cation is no longer observed in the filtrate.

-

Wash the resin thoroughly: 3x DCM, 3x DMF, 3x DCM. Proceed immediately to the next step to prevent disulfide bond formation of the free thiol.

Step 2: On-Resin Alkylation

-

Rationale: DIPEA acts as a non-nucleophilic base to deprotonate the cysteine thiol to the more reactive thiolate. An excess of the alkylating agent is used to drive the reaction to completion.[5] The reaction is monitored to ensure all free thiols have been capped.

-

Swell the resin in 5 mL of DMF for 15 minutes.

-

Prepare the alkylation solution:

-

Dissolve 5 equivalents of Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate (0.5 mmol, 139 mg) in 3 mL of DMF.

-

Add 10 equivalents of DIPEA (1.0 mmol, 174 µL).

-

-

Drain the DMF from the resin and immediately add the alkylation solution.

-

Agitate the mixture at room temperature for 2-4 hours. The reaction should be performed in the dark as haloacetyl compounds can be light-sensitive.[7]

Step 3: In-Process Validation (Ellman's Test)

-

Rationale: This colorimetric test provides a qualitative (or quantitative) confirmation that no free thiols remain, thereby validating the completion of the alkylation step before proceeding. A negative test (clear solution) is required.

-

Take a small sample of resin beads (5-10 beads) and wash them thoroughly with DMF and then ethanol.

-

Add a few drops of Ellman's reagent solution.

-

The absence of a yellow color indicates the reaction is complete. If the solution turns yellow, extend the reaction time for another 1-2 hours and re-test.

Step 4: Final Washing, Cleavage, and Purification

-

Once the alkylation is complete, drain the reaction mixture and wash the resin extensively: 5x DMF, 5x DCM, 3x Methanol.

-

Dry the resin under a stream of nitrogen or in a vacuum desiccator.

-

The peptide can now be N-terminally deprotected (if required) and/or cleaved from the resin using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS).[8]

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize the crude product.[8]

-

Purify the modified peptide using reverse-phase HPLC.

Protocol Parameters Summary

| Parameter | Recommended Value | Rationale |

| Reagent Equivalents | 3-5 eq. | Ensures reaction completion without excessive waste. |

| Base | DIPEA | Non-nucleophilic; prevents side reactions with the reagent. |

| Base Equivalents | 10 eq. | Ensures a sufficiently basic environment for thiol deprotonation. |

| Solvent | Anhydrous DMF | Excellent swelling solvent for resin and solubilizes reactants well. |

| Temperature | Room Temperature | Sufficient for the reaction; avoids potential side reactions at higher temps. |

| Reaction Time | 2-4 hours | Typically sufficient for completion; should be confirmed by monitoring. |

| Monitoring | Ellman's Test | Confirms the absence of starting material (free thiol) before cleavage. |

Validation and Characterization

Robust analytical characterization is non-negotiable to confirm the identity and purity of the final product.[9]

-

Mass Spectrometry (LC-MS): This is the primary tool for validation. The observed molecular weight of the purified peptide should match the theoretical mass calculated for the modified sequence.

-

Expected Mass Shift: The covalent addition of the (acetyl)piperidine-4-carboxylate moiety (after loss of Br) results in a specific mass increase.

-

Calculation: Mass of Reagent (C₁₀H₁₆BrNO₃) - Mass of Br = 278.14 - 79.90 = +198.24 Da .

-

The final product will also have the ethyl ester hydrolyzed to a carboxylic acid during TFA cleavage, resulting in a mass change of C₂H₄ (28.05 Da).

-

Net Mass Shift after Cleavage: 198.24 - 28.05 = +170.19 Da .

-

-

Tandem MS (MS/MS): Fragmentation analysis can be used to confirm the site of modification. The fragmentation pattern should show that the mass modification is localized to the specific Cysteine residue.

-

HPLC: A single, sharp peak in the analytical HPLC chromatogram indicates high purity of the final product.

Specificity and Potential Side Reactions

While cysteine is the primary target, other nucleophilic side chains can potentially react, especially under non-optimal conditions.[1]

-

N-terminal Amine: The α-amine of the N-terminus is a potential site for alkylation.[10][11] This reaction is generally slower than thiol alkylation and is more pronounced at higher pH. Keeping the pH mildly basic (with DIPEA) favors selective thiol modification. Protecting the N-terminus with Fmoc during alkylation prevents this side reaction entirely.

-

Methionine (Met): The thioether side chain of methionine can be alkylated, but this is a much slower and less favorable reaction compared to cysteine thiolate alkylation.[1] It is rarely observed under the standard conditions described.

-

Histidine (His), Lysine (Lys): The imidazole ring of His and the ε-amine of Lys are also nucleophilic. However, their reactivity towards bromoacetyl groups is significantly lower than that of the cysteine thiolate. Maintaining their respective side-chain protecting groups (Trt for His, Boc for Lys) during the alkylation step ensures specificity.

Safety Precautions

-

Alkylating Agents: Bromoacetyl derivatives are lachrymators and are toxic.[12] Always handle Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12]

-

TFA: Trifluoroacetic acid is highly corrosive. Handle with extreme care in a fume hood.

-

DIPEA: This reagent is a volatile and corrosive base. Use appropriate containment and PPE.

References

-

Albericio, F., & de la Torre, B. G. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Digital CSIC. [Link]

-

Kumar, A., Sharma, A., de la Torre, B. G., & Albericio, F. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Royal Society of Chemistry. [Link]

-

ChemBK. (2024). Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate. ChemBK. [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

-

Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Royal Society of Chemistry. [Link]

-

Ye, Z., et al. (2020). N-Terminal selective modification of peptides and proteins using 2-ethynylbenzaldehydes. Nature Communications Chemistry. [Link]

-

Boutilier, J., et al. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Analytical Biochemistry. [Link]

-

Gomarasca, S., et al. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. ResearchGate. [Link]

-

AAPPTec. (n.d.). Synthesis Notes. AAPPTec Peptides. [Link]

-

Ruiz-Rodriguez, J., et al. (2014). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. SciSpace. [Link]

-

Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. ResearchGate. [Link]

-

Usman, M., et al. (2022). Synthesis, Characterization, DFT Studies and Molecular Docking Investigation of 2-oxo-Ethyl Piperidine Pentanamide-derived Sulfonamides as Anti-diabetic Agents. ResearchGate. [Link]

-

Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Springer. [Link]

-

Gomarasca, S., et al. (2023). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by greener alternative bases. IRIS Unibo. [Link]

-

Ye, Z., et al. (2020). N-Terminal selective modification of peptides and proteins using 2-ethynylbenzaldehydes. Communications Chemistry. [Link]

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

-

Kuril, A. K., et al. (2024). Analytical considerations for characterization of generic peptide product: A regulatory insight. Analytical Biochemistry. [Link]

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. [Link]

-

Hage, D. S., et al. (2004). A simplified procedure for the reduction and alkylation of cysteine residues in proteins prior to proteolytic digestion and mass spectral analysis. Analytical Biochemistry. [Link]

-

Gilet, J., et al. (2014). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. ResearchGate. [Link]

-

Danishefsky, S. J., et al. (n.d.). Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. PubMed Central. [Link]

-

Stepanov, A. V., & Gorshkov, M. V. (2021). Modifications of cysteine residues with alkylating agents used in proteomics. ResearchGate. [Link]

Sources

- 1. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. Analytical considerations for characterization of generic peptide product: A regulatory insight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-Terminal selective modification of peptides and proteins using 2-ethynylbenzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research.polyu.edu.hk [research.polyu.edu.hk]

- 12. fishersci.co.uk [fishersci.co.uk]

"Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate" for generating antibody-drug conjugates

CAS Number: 102302-12-5

Molecular Formula:

Executive Summary

This technical guide details the application of Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate as a strategic linker in the synthesis of Antibody-Drug Conjugates (ADCs). Unlike maleimide-based linkers, which are susceptible to retro-Michael exchange and premature payload loss in plasma, the bromoacetyl "warhead" on this molecule forms an irreversible, highly stable thioether bond with antibody cysteine residues.

The piperidine ring serves as a rigid, non-cleavable spacer that modulates solubility and hydrodynamic volume, while the ethyl ester functionality acts as a protected handle for payload attachment. This guide provides a validated workflow for converting this precursor into a functional Drug-Linker construct and conjugating it to a monoclonal antibody (mAb).

Mechanism of Action & Chemistry

The utility of this molecule relies on two distinct chemical reactivities utilized in sequential phases:

-

Payload Attachment (C-Terminus): The ethyl ester is a precursor. It must be hydrolyzed to the corresponding carboxylic acid (

) to allow for amide coupling with an amine-containing cytotoxic payload (or a cleavable peptide-drug construct). -

Bioconjugation (N-Terminus): The bromoacetyl group is an electrophilic alkylating agent. It undergoes an

reaction with thiols (sulfhydryl groups) generated by reducing the interchain disulfide bonds of the antibody.

Chemical Stability Note

-

Linker Type: Non-cleavable (Piperidine backbone).

-

Release Mechanism: If conjugated directly to a drug, payload release typically occurs via lysosomal degradation of the antibody, resulting in an amino acid-linker-drug adduct (e.g., Cys-Linker-Drug). For cleavable applications, a protease-sensitive peptide (e.g., Val-Cit) must be incorporated between the piperidine carboxylate and the drug.

Reaction Pathway Diagram[1]

Caption: Sequential workflow from precursor activation to final Antibody-Drug Conjugate assembly.

Protocol Phase I: Drug-Linker Synthesis

Objective: Convert the ethyl ester precursor into a reactive Drug-Linker capable of conjugation. Safety: Bromoacetyl compounds are lacrimators and skin irritants. Work in a fume hood.

Step A: Ester Hydrolysis

The ethyl ester must be removed without affecting the bromoacetyl group. While bromoacetyls are susceptible to hydrolysis at high pH, controlled conditions using Lithium Hydroxide (LiOH) at moderate temperatures preserve the alkyl halide.

-

Dissolution: Dissolve 1.0 eq of Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate in THF:Water (3:1 v/v).

-

Hydrolysis: Add 1.2 eq of LiOH monohydrate at 0°C.

-

Reaction: Stir at 0°C for 30–60 minutes. Monitor by TLC or LC-MS for disappearance of the ester.

-

Critical: Do not heat. High heat or prolonged exposure to high pH can hydrolyze the bromine, rendering the linker inert.

-

-

Workup: Acidify carefully to pH ~3-4 with 1N HCl. Extract with Ethyl Acetate. Dry over

and concentrate in vacuo. -

Result: 1-(2-bromoacetyl)piperidine-4-carboxylic acid.

Step B: Payload Coupling[2]

-

Activation: Dissolve the acid intermediate (from Step A) in anhydrous DMF.

-

Reagents: Add 1.1 eq of HATU and 2.5 eq of DIPEA (N,N-Diisopropylethylamine). Stir for 5 minutes to activate the carboxylate.

-

Coupling: Add 1.0 eq of the Amine-containing Payload (e.g., MMAE, Doxorubicin, or a Val-Cit-PAB-Drug construct).

-

Incubation: Stir at Room Temperature (RT) for 2–4 hours under Nitrogen.

-

Purification: Purify via Preparative HPLC (C18 column) using a water/acetonitrile gradient (with 0.1% Formic acid). Avoid TFA if the payload is acid-sensitive.

-

Lyophilization: Freeze-dry the purified fraction to obtain the Bromoacetyl-Drug-Linker .

Protocol Phase II: Antibody Conjugation

Objective: Conjugate the Bromoacetyl-Drug-Linker to a monoclonal antibody via reduced interchain cysteines.

Reagents Required

| Reagent | Function | Concentration |

| TCEP (Tris(2-carboxyethyl)phosphine) | Reducing Agent | 10 mM stock in water |

| Conjugation Buffer | Reaction Medium | PBS, 5 mM EDTA, pH 8.0 |

| DMSO/DMA | Co-solvent for Linker | Anhydrous |

| NAC (N-Acetylcysteine) | Quencher | 100 mM stock |

Step-by-Step Procedure

1. Antibody Reduction

To expose reactive thiols, the interchain disulfides must be reduced.

-

Dilute mAb to 5–10 mg/mL in Conjugation Buffer .

-

Note: pH 8.0 is preferred for bromoacetyl conjugation to deprotonate thiols (

~8.3), enhancing nucleophilicity.

-

-

Add TCEP at a molar ratio of 2.5–3.0 equivalents per mAb (aiming for DAR 4) or 1.1 equivalents (aiming for DAR 2).

-

Incubate at 37°C for 1 hour.

-

Cool to Room Temperature. Do not purify yet; TCEP does not interfere significantly with bromoacetyl alkylation compared to maleimide chemistry, but excess TCEP can reduce the bromoacetyl over time. Ideally, perform a buffer exchange (Zeba spin column) into deoxygenated buffer if precise stoichiometry is critical.

2. Conjugation Reaction

-

Dissolve the Bromoacetyl-Drug-Linker in anhydrous DMSO or DMA to a concentration of 10 mM.

-

Add the linker slowly to the reduced mAb solution while swirling.

-

Stoichiometry: Use 6–8 equivalents of linker per mAb (for a target DAR of 4).

-

Solvent Limit: Ensure final organic solvent concentration is <10% (v/v) to prevent mAb precipitation.

-

-

Incubation: Incubate at Room Temperature for 1–2 hours in the dark.

3. Quenching and Purification[5][][6]

-

Quench: Add 20 equivalents (relative to excess linker) of N-Acetylcysteine (NAC). Incubate for 15 minutes. The NAC thiols will react with any remaining bromoacetyl groups.

-

Purification: Remove excess small molecules using a Desalting Column (Sephadex G-25) or Tangential Flow Filtration (TFF) into formulation buffer (e.g., Histidine-Sucrose pH 6.0).

Quality Control & Characterization

| Method | Parameter | Acceptance Criteria |

| HIC-HPLC | Drug-to-Antibody Ratio (DAR) | Distinct peaks for DAR 0, 2, 4, 6, 8. Average DAR matches target (e.g., 3.5–4.0). |

| SEC-HPLC | Aggregation | >95% Monomer. Aggregates <5%. |

| LC-MS (Q-TOF) | Mass Verification | Mass shift corresponds to |

| Endotoxin | Contamination | <0.1 EU/mg (for in vivo use). |

Troubleshooting Guide

-

Low Conjugation Efficiency:

-

Cause: pH too low. Bromoacetyl reaction requires thiolate anion.

-

Fix: Adjust Conjugation Buffer to pH 8.0–8.3.

-

-

Precipitation:

-

Cause: Drug-Linker is too hydrophobic.

-

Fix: The piperidine linker is moderately lipophilic. If the payload is also hydrophobic (e.g., PBD dimer), add PEG spacers or increase DMSO % (up to 15% if mAb tolerates).

-

-

Linker Hydrolysis:

-

Cause: Old linker stock or high pH storage.

-

Fix: Use fresh DMSO stocks. Store solid linker at -20°C under argon.

-

References

-

Alley, S. C., et al. (2008). "Contribution of Linker Stability to the Activities of Anticancer Immunoconjugates." Bioconjugate Chemistry. Link

-

Lyon, R. P., et al. (2014). "Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates." Nature Biotechnology. Link (Context on Maleimide vs. alternative stable linkers).

-

PubChem. (2025).[7] "Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate Compound Summary." National Library of Medicine. Link

-

BOC Sciences. (2024). "Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate Product Information."

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for Bromoacetyl-Thiol chemistry).

Sources

- 3. Beyond the hype: Antibody-Drug Conjugates are advancing faster than our clinical strategy | PLOS Medicine [journals.plos.org]

- 4. Carboxylic Acid Linkers - Solid Phase Synthesis [combichemistry.com]

- 5. broadpharm.com [broadpharm.com]

- 6. Antibody Conjugation Techniques | FluoroFinder [fluorofinder.com]

- 7. Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate | C10H18ClNO2 | CID 61287119 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: A Guide to Using Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate in Peptide Conjugation

Welcome to the technical support center for "Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the use of this reagent in peptide modification and conjugation. As Senior Application Scientists, we are committed to ensuring your experiments are successful by providing scientifically sound and field-tested guidance.

I. Core Concepts: Understanding the Reactivity of Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate

Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate is a valuable reagent for introducing a reactive bromoacetyl group onto molecules, which can then be used for selective alkylation of nucleophilic residues in peptides and proteins. The bromoacetyl group is an α-haloacetyl function that is particularly effective for targeting sulfhydryl groups.[1][2]

The primary application of this reagent involves a bimolecular nucleophilic substitution (SN2) reaction, where a nucleophile from the peptide attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable covalent bond. The piperidine-4-carboxylate moiety offers a structural scaffold that can be further modified or may influence the solubility and pharmacokinetic properties of the final conjugate.

II. Troubleshooting Guide: Diagnosing and Resolving Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Peptide Conjugate

| Potential Cause | Explanation | Recommended Solution |

| Incorrect pH of the reaction buffer | The primary target for the bromoacetyl group is the sulfhydryl group of cysteine, which is most reactive in its thiolate anion form (S⁻). The pKa of the cysteine thiol is approximately 8.3. At pH values significantly below this, the concentration of the reactive thiolate is low, slowing down the desired reaction.[1] | Adjust the reaction buffer to a pH between 7.0 and 8.5. A common choice is a phosphate or bicarbonate buffer.[1] |

| Hydrolysis of the bromoacetyl group | The bromoacetyl group can undergo hydrolysis, especially at higher pH values, rendering it inactive. This side reaction competes with the desired conjugation. | While a pH of 7.0-8.5 is recommended for the reaction with cysteine, avoid excessively high pH (>9.0) for prolonged periods. Prepare the bromoacetyl-modified peptide solution immediately before use. |

| Suboptimal Reagent Concentration | The rate of the bimolecular reaction depends on the concentration of both reactants. If the concentration of either the bromoacetylated reagent or the peptide is too low, the reaction will proceed slowly. | For intermolecular conjugations, ensure adequate concentrations of both reactants. For intramolecular cyclization, lower peptide concentrations (e.g., 1 mg/mL or less) are typically used to favor cyclization over polymerization.[1] |

| Degradation of Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate | The reagent is sensitive to moisture and can degrade over time. It should be stored in a cool, dry place.[3] | Store the reagent under inert gas if possible, and in a desiccator. Before use, allow the container to warm to room temperature before opening to prevent condensation. |

Issue 2: Presence of Multiple Products in the Final Reaction Mixture

| Potential Cause | Explanation | Recommended Solution | | :--- | :--- | | Reaction with other nucleophilic residues | Besides cysteine, other amino acid side chains can react with the bromoacetyl group, particularly at higher pH values. These include the ε-amino group of lysine, the imidazole ring of histidine, and the thioether of methionine.[4][5][6] | To enhance selectivity for cysteine, perform the reaction at a pH between 6.5 and 7.5. At this pH, the cysteine thiol is sufficiently nucleophilic, while the amino groups of lysine (pKa ~10.5) are predominantly protonated and less reactive.[4] | | Dimerization or Polymerization of the Peptide | If the peptide contains both a bromoacetyl group and a free sulfhydryl group (from cysteine), intermolecular reactions can lead to the formation of dimers or polymers.[7] | To favor intramolecular cyclization over polymerization, perform the reaction at a high dilution (typically ≤ 1 mg/mL).[1] The reaction progress can be monitored by HPLC to determine the optimal reaction time. | | Oxidation of Methionine Residues | The thioether side chain of methionine can be oxidized to methionine sulfoxide, especially if the reaction is exposed to air for extended periods.[5] | Degas all buffers before use and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |

Troubleshooting Workflow

Caption: Troubleshooting logic for bromoacetyl reactions.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting a bromoacetyl group with a cysteine-containing peptide?

The reaction of a bromoacetyl group with a cysteine residue is highly pH-dependent.[1] The optimal pH is generally between 7.0 and 8.5. In this range, a sufficient amount of the cysteine's sulfhydryl group is deprotonated to the more nucleophilic thiolate anion, leading to an efficient reaction.[1]

Q2: Can Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate react with other amino acids besides cysteine?

Yes, while highly selective for cysteine at neutral to slightly basic pH, the bromoacetyl group can react with other nucleophilic amino acid side chains, especially as the pH increases.[4] These include:

-

Lysine: The ε-amino group of lysine becomes more reactive at pH values approaching its pKa (~10.5).

-

Histidine: The imidazole ring of histidine can be alkylated, particularly at pH values above 6.[6]

-

Methionine: The thioether in methionine can be alkylated, although this reaction is generally slower than with cysteine.[5]

To maximize selectivity for cysteine, it is recommended to perform the reaction at a pH of around 7.0.[4]

Q3: How can I monitor the progress of my conjugation reaction?

The progress of the reaction can be monitored using analytical techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC). By taking aliquots of the reaction mixture at different time points, you can observe the disappearance of the starting materials and the appearance of the product peak. The consumption of free sulfhydryl groups can also be monitored using Ellman's reagent.[1]

Q4: What is the best way to store Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate?

Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate should be stored in a cool, dry, and well-ventilated area, away from incompatible substances.[3][8] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation due to moisture.

Q5: Can I use this reagent for intramolecular cyclization of a peptide?

Yes, this reagent is suitable for introducing a bromoacetyl group into a peptide that also contains a cysteine residue to facilitate intramolecular cyclization.[1] To favor cyclization over intermolecular polymerization, the reaction should be carried out under high dilution (e.g., a peptide concentration of 1 mg/mL or less).[1]

IV. Experimental Protocols

Protocol 1: General Procedure for Conjugation of a Cysteine-Containing Peptide

-

Peptide Dissolution: Dissolve the cysteine-containing peptide in a degassed reaction buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.5).

-

Reagent Preparation: Immediately before use, dissolve Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate (or a bromoacetyl-modified peptide) in a minimal amount of a water-miscible organic solvent (e.g., DMF or DMSO) and add it to the peptide solution. A 1.5 to 2-fold molar excess of the bromoacetyl reagent over the peptide is typically sufficient.

-

Reaction Incubation: Allow the reaction to proceed at room temperature for 1-2 hours. Protect the reaction from light.

-

Monitoring: Monitor the reaction progress by RP-HPLC until the starting peptide is consumed.

-

Quenching: Quench any unreacted bromoacetyl groups by adding a small molecule thiol, such as 2-mercaptoethanol or dithiothreitol (DTT), to a final concentration of ~10-20 mM.

-

Purification: Purify the resulting conjugate by RP-HPLC.

-

Characterization: Confirm the identity of the product by mass spectrometry. The conjugated product should have a mass corresponding to the sum of the peptide and the modifying group, minus the mass of HBr.

Visualizing the Reaction Pathway

Caption: Bromoacetyl conjugation with a cysteine residue.

V. References

-

ChemBK. (2024). Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate. Retrieved from [Link]

-

Robey, F. A., & Fields, R. L. (1992). Amino acid derivative and bromoacetyl modified peptides. U.S. Patent No. WO1992022318A1. Google Patents. Retrieved from

-

Inman, J. K., Highet, P. F., Kolodny, N., & Robey, F. A. (1991). Synthesis of Nα-(tert-butoxycarbonyl)-Nɛ-[N-(bromoacetyl)-β-alanyl]-L-lysine and its use in peptide synthesis for placing a bromoacetyl cross-linking function at any desired sequence position. Bioconjugate Chemistry, 2(6), 458–463. Retrieved from [Link]

-

Briand, J. P., Muller, S., & Van Regenmortel, M. H. (1999). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Bioconjugate Chemistry, 11(1), 125-133. Retrieved from [Link]

-

Robey, F. A., & Fields, R. L. (1991). Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides. U.S. Patent No. 5,066,716. Google Patents. Retrieved from

-

Inman, J. K., Highet, P. F., Kolodny, N., & Robey, F. A. (1991). Synthesis of N. alpha. -(tert-butoxycarbonyl)-N. epsilon. -[N-(bromoacetyl)-. beta. -alanyl]-L-lysine: Its use in peptide synthesis for placing a bromoacetyl cross-linking function at any desired sequence position. Bioconjugate Chemistry. Retrieved from [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Side reactions in peptide synthesis: An overview. ResearchGate. Retrieved from [Link]

-

Lilly, J. L., et al. (2018). Investigating Peptide‐Coenzyme A Conjugates as Chemical Probes for Proteomic Profiling of N‐Terminal and Lysine Acetyltransferases. ChemBioChem, 19(19), 2056-2064. Retrieved from [Link]

-

Pal, R., & Selvakumar, N. (2019). Side reactions in peptide synthesis: An overview. Bibliomed. Retrieved from [Link]

-

Inman, J. K., Highet, P. F., Kolodny, N., & Robey, F. A. (1991). Synthesis and use of a new bromoacetyl-derivatized heterotrifunctional amino acid for conjugation of cyclic RGD-containing peptides derived from human bone sialoprotein. Bioconjugate Chemistry, 2(6), 458-463. Retrieved from [Link]

-

Orlandi, C. (2023). How to handle peptides that contain methionine. Biotage. Retrieved from [Link]

-

Chase, J. F., & Tubbs, P. K. (1966). Specific alkylation of a histidine residue in carnitine acetyltransferase by bromoacetyl-l-carnitine. Biochemical Journal, 100(2), 47P-48P. Retrieved from [Link]

Sources

- 1. WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides - Google Patents [patents.google.com]

- 2. Synthesis of N alpha-(tert-butoxycarbonyl)-N epsilon-[N-(bromoacetyl)-beta-alanyl]-L-lysine: its use in peptide synthesis for placing a bromoacetyl cross-linking function at any desired sequence position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biotage.com [biotage.com]

- 6. Specific alkylation of a histidine residue in carnitine acetyltransferase by bromoacetyl-l-carnitine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]

- 8. chembk.com [chembk.com]

Technical Support Center: Post-Reaction Processing of Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate

Topic: Reaction Quenching & Workup Strategies Target Molecule: Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate CAS Registry Number: 139199-00-5 (Generic derivative classification)[1][2]

Introduction: The Kinetic vs. Thermodynamic Challenge

The synthesis of Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate typically involves the acylation of ethyl isonipecotate with bromoacetyl bromide.[1][2] This reaction presents a specific chemoselective challenge during the quench phase. You are managing three reactive functionalities simultaneously:

-

The

-Bromoacetyl Group: A highly reactive electrophile susceptible to nucleophilic attack ( -

The Ethyl Ester: Susceptible to hydrolysis under strongly basic conditions (

) or strongly acidic conditions with heat.[1][2] -

The Amide Bond: Generally stable, but can degrade under harsh reflux.[1][2]

The goal of the quench is to destroy excess bromoacetyl bromide and neutralize the hydrobromic acid (HBr) by-product without triggering the degradation of the

Module 1: The Chemistry of the Quench

Understanding the mechanism of failure is the first step to preventing it. The diagram below illustrates the decision matrix for quenching this specific reaction.

Critical Decision Tree: Quenching Logic

Figure 1: Decision tree for selecting the appropriate quenching methodology based on stability requirements.

Module 2: Troubleshooting Guide

This section addresses specific failure modes reported by medicinal chemists working with

Q1: I see a new spot on TLC just below my product after workup. What is it?

Diagnosis: This is likely the

-

Cause: The quench was too basic (pH > 9) or too hot.[2] Hydroxide ions (

) are strong nucleophiles and will displace the bromine atom.[1][2] -

Solution: Switch to Method A (Acidic Quench) . If you must use a base to neutralize, use solid Sodium Bicarbonate (

) added slowly to a biphasic system at 0°C, rather than a strong liquid base like NaOH.[1]

Q2: My ester ethyl group disappeared (Product Mass - 28).

Diagnosis: Hydrolysis of the ethyl ester to the carboxylic acid.

-

Cause: Prolonged exposure to aqueous base or strong acid with heat.[1][2]

-

Solution: Ensure the internal temperature never exceeds 5°C during the quench. Process the organic layer immediately; do not let the biphasic mixture stir overnight.

Q3: The reaction turned into a solid emulsion.

Diagnosis: Formation of piperidine hydrobromide salts or TEA-HBr salts that are not fully solubilized.[1][2]

-

Cause: Insufficient aqueous volume or similar densities of organic/aqueous layers.[1][2]

-

Solution: Add Brine (Saturated NaCl) to the aqueous layer to increase density difference. Filter the biphasic mixture through a pad of Celite if fine precipitates persist.[2]

Module 3: Standard Operating Procedures (SOPs)

Protocol A: The "Cold Acid" Quench (Recommended)

Best for preventing bromine displacement and ester hydrolysis.

Reagents:

Procedure:

-

Cool: Cool the reaction mixture (DCM solvent) to 0°C using an ice/water bath.

-

Dilute: Dilute the reaction with an equal volume of cold DCM.

-

Quench: Add 1M HCl dropwise.

-

Separate: Transfer to a separatory funnel. Shake vigorously and separate the layers.[2]

-

Wash: Wash the organic layer sequentially with:

-

Water (1x)

-

Saturated Brine (1x)[1]

-

-

Dry: Dry over Anhydrous

(Sodium Sulfate). Magnesium sulfate (

Protocol B: The Buffered Bicarbonate Quench

Use only if your specific derivative is acid-labile.

Reagents:

Procedure:

-

Cool: Cool reaction to -5°C to 0°C .

-

Quench: Slowly add Saturated

. -

Monitor pH: Check the aqueous layer pH. Stop adding base once pH reaches 7-8.[1][2] Do not exceed pH 8.

-

Rapid Workup: Immediately separate layers. Do not allow the product to sit in the slightly basic aqueous environment.

Module 4: Data & Stability Profile

Table 1: Stability of Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate

| Condition | Stability Rating | Outcome / Risk |

| Acidic (1M HCl, 0°C) | High | Product stable; Amine salts removed.[1][2] |

| Neutral (Water, 25°C) | Moderate | Slow hydrolysis of Br over time (days).[1][2] |

| Basic (1M NaOH, 0°C) | Low | Rapid hydrolysis of Ester; Displacement of Br.[1] |

| Basic (Sat. | Moderate | Stable if processed quickly (<30 mins).[1][2] |

| Thermal (>40°C) | Low | Risk of polymerization/alkylation.[1][2] |

Module 5: Safety & Waste Handling

Critical Warning:

-

Lachrymator: Bromoacetyl bromide is a severe lachrymator (tear gas).[1][2] All quenching must occur in a fume hood.[2]

-

Skin Contact: These compounds are potential sensitizers.[1][2] Double-gloving (Nitrile) is required.[1][2]

-

Waste Disposal:

References

-

Vertex AI Search. (2025).[1][2] Synthesis and Workup of Alpha-Bromoacetamide Reactions. Retrieved from 5.[1][2]

-

National Institutes of Health (NIH). (2025).[1][2] Coupling of α-bromoamides and unactivated alkenes. Retrieved from 6.[1][2]

-

PubChem. (2025).[1][2] Ethyl 4-piperidinecarboxylate Compound Summary. Retrieved from 2.[1][2]

-

Google Patents. (2016).[1][2] Method for the preparation of 1-(2-halogen-ethyl)-4-piperidinecarboxylic acid ethyl esters (WO2016071792A1).[1][2] Retrieved from 4.[1][2]

-

Guidechem. (2025).[1][2] Bromoacetyl bromide Properties and Applications. Retrieved from 7.

Sources

- 1. Ethyl 4-piperidinecarboxylate | 1126-09-6 [chemicalbook.com]

- 2. Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. guidechem.com [guidechem.com]

Technical Support Center: Purification of Products from "Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate" Reactions

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Downstream Processing & Purification Protocols Reference Molecule: Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate (CAS: N/A - Derivative of CAS 1126-09-6)

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you have utilized Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate as an electrophilic linker or scaffold building block. This molecule acts as a "heterobifunctional" reagent: it contains an electrophilic

The purification of its reaction products presents a specific set of challenges: hydrolytic instability of the ester , toxicity of residual alkylating agents , and polarity issues during chromatography. This guide addresses these specific pain points.

Module 1: Critical Impurity Analysis

Before attempting purification, you must identify what you are fighting. In reactions where this bromoacetyl piperidine is the electrophile (reacting with a nucleophile,

| Component | Chemical Nature | Separation Challenge |

| Target Product | Amine/Thiol-alkylated amide ester | Moderate Polarity. pH sensitive. |

| Excess Electrophile | Unreacted Bromoacetyl starting material | Toxic/Lachrymator. Co-elutes with product. |

| Hydrolyzed Byproduct | Carboxylic acid (Ethyl ester hydrolysis) | High Polarity. Streaks on silica. |

| Elimination Product | Acrylamide derivative (rare but possible) | UV active impurity. |

| Protonated Nucleophile | Excess Amine salt ( | Very Polar. Sticks to baseline. |

Impurity Generation Pathway

Figure 1: Reaction pathways showing the generation of the target product versus common hydrolytic impurities.

Module 2: Phase 1 Troubleshooting - Quench & Extraction

Issue: "I cannot separate the excess bromoacetyl starting material from my product."

Diagnosis: The starting material is a neutral amide with similar polarity to your product. Standard acid/base extraction often fails because the amide functionality does not protonate easily, and the ester prevents the use of strong bases.

Protocol: Chemoselective Scavenging

Do not rely on crystallization alone. Use a Solid-Supported Scavenger to covalently bind the toxic excess electrophile.

-

Calculate Excess: Estimate the remaining equivalents of bromoacetyl starting material (via LCMS/TLC).

-

Select Resin: Use a Thiol-functionalized silica or polystyrene resin (e.g., Si-Thiol or MP-TMT). The thiol is a "soft" nucleophile that reacts rapidly with the

-bromoamide. -

Execution:

Why this works: This method avoids aqueous workup entirely, preventing ester hydrolysis [1].

Alternative: Aqueous Workup (If Resin Unavailable)

If you must use extraction, strictly control pH to preserve the ethyl ester.

-

Wash 1: Dilute Citric Acid (5% aq, pH ~4). Removes excess amine nucleophiles.

-

Wash 2: Sat.

(Rapid wash, <2 mins). Neutralizes acid; do not soak or the ester will hydrolyze.

Module 3: Phase 2 Troubleshooting - Chromatography

Issue: "My product streaks on the column or co-elutes with impurities."

Diagnosis: The piperidine ring and the amide bond create a highly polar molecule. If your nucleophile was an amine, the product is likely basic, causing interaction with silanols on the silica gel.

Optimized Mobile Phases

| Method | Solvent System | Additive | Reason |

| Standard Normal Phase | DCM : MeOH (95:5 to 90:10) | 0.1% NH₄OH | Ammonia deactivates silica acidity, preventing streaking of amine products. |

| Alternative Normal Phase | Ethyl Acetate : Hexanes | N/A | Only works if the nucleophile side-chain is very lipophilic. |

| Reverse Phase (C18) | Water : Acetonitrile | 0.1% Formic Acid | Preferred for high purity. The ester is stable in dilute formic acid during the run time. |

Warning: Do not use Trifluoroacetic Acid (TFA) in high concentrations if you plan to concentrate by rotovap with heat, as it may promote transesterification or hydrolysis over time.

Module 4: Stability & Storage FAQs

Q: Why is my purified product turning yellow/brown? A: This is likely the "Finkelstein Scrambling" or oxidation.

-

Bromide Trace: If residual bromide ions are present (from the leaving group) and the product is stored in acetone/alcohol, discoloration occurs.

-

Amine Oxidation: If your product contains a secondary/tertiary amine, it is susceptible to N-oxidation in air.

-

Fix: Store the product as a salt (e.g., HCl or Formate salt) if the ester stability permits, or store under Argon at -20°C.

Q: Can I saponify the ethyl ester to the acid after the reaction?

A: Yes, but be careful. The amide bond is robust, but the

-

Protocol: Use LiOH in THF/Water (1:1) at 0°C. Monitor by LCMS. Do not heat, or you risk hydrolyzing the amide [2].

Module 5: Advanced Workflow Logic

Use this decision tree to determine your purification strategy based on the nucleophile used.

Figure 2: Decision tree for workup based on the nucleophile partner.

References

-

Biotage. (n.d.).[6] Metal Scavenger User Guide. Retrieved from (General reference for resin scavenging protocols).

-

Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from (Mechanistic grounding for ester/amide hydrolysis).

-

National Institutes of Health (PubChem). (2025). Ethyl 4-piperidinecarboxylate Compound Summary. Retrieved from (Physical property data).

-

Google Patents. (1997). Method for removing unreacted electrophiles from a reaction mixture (US5632898A). Retrieved from .

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for specific reagents before handling. The

Sources

Navigating the Bromoacetyl Group: A Technical Support Guide for Synthetic Chemists

Welcome to the Technical Support Center for managing the reactivity of the bromoacetyl group. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but challenging functional group in their synthetic endeavors. Here, we move beyond simple protocols to delve into the "why" behind experimental choices, offering troubleshooting advice and in-depth FAQs to ensure the success of your reactions.

Understanding the Bromoacetyl Group: A Double-Edged Sword

The bromoacetyl group is a powerful tool in chemical synthesis, prized for its ability to act as a potent electrophile. Its reactivity stems from the presence of both a carbonyl group and an alpha-bromo substituent. This dual nature allows for nucleophilic attack at two primary sites: the carbonyl carbon and the carbon bearing the bromine atom.[1] This inherent reactivity, while advantageous for forming covalent bonds, also presents challenges in controlling selectivity and preventing unwanted side reactions.

This guide will equip you with the knowledge to harness the reactivity of the bromoacetyl group, troubleshoot common issues, and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with the bromoacetyl group.

Q1: What is the primary mechanism of reaction for the bromoacetyl group with nucleophiles?

The bromoacetyl group primarily reacts with nucleophiles via a bimolecular nucleophilic substitution (SN2) mechanism at the alpha-carbon, displacing the bromide ion.[2] The electrophilicity of this carbon is enhanced by the electron-withdrawing effect of the adjacent carbonyl group.

Q2: What is the typical order of reactivity for common biological nucleophiles with the bromoacetyl group?

The general order of nucleophilicity, and thus reactivity with the bromoacetyl group, is:

Thiolate (Cys) > Amine (Lys, N-terminus) > Carboxylate (Asp, Glu) > Hydroxyl (Ser, Thr, Tyr)[2]

This makes the bromoacetyl group a particularly effective tool for selectively targeting cysteine residues in peptides and proteins.[3]

Q3: How does pH influence the reaction of a bromoacetyl group with a thiol?

The reaction between a bromoacetyl group and a thiol is highly pH-dependent.[3][4] For the reaction to proceed efficiently, the thiol must be in its more nucleophilic thiolate form (S-). The pKa of a typical cysteine thiol is around 8.3.[5] Therefore, running the reaction at a pH between 7.5 and 8.5 ensures a sufficient concentration of the thiolate anion to drive the reaction forward without promoting significant hydrolysis of the bromoacetyl group.[6]

Q4: What are the main side reactions to be aware of when using a bromoacetyl group?

The most common side reaction is hydrolysis of the bromoacetyl group, particularly at higher pH values, which leads to the formation of a hydroxyacetyl group and bromide.[7] Other potential side reactions include reaction with other nucleophiles present in the reaction mixture, such as amines, and for some substrates, elimination reactions.

Q5: Can I use a bromoacetyl group in the presence of other sensitive functional groups?

Yes, but it requires careful planning and potentially the use of protecting groups.[8][9] The high reactivity of the bromoacetyl group means it can react with a variety of functional groups. If your molecule contains other nucleophilic sites that you do not want to modify, you will need to protect them before introducing the bromoacetyl group.

Troubleshooting Guides

This section provides practical advice for overcoming common experimental hurdles.

Issue 1: Low Yield of Bromoacetylation

Potential Causes & Solutions

| Cause | Explanation | Troubleshooting Steps |

| Insufficient Reagent | The stoichiometry of the bromoacetylating agent (e.g., bromoacetyl bromide or bromoacetic anhydride) may be too low. | Increase the molar excess of the bromoacetylating agent. A 1.5 to 5-fold excess is a good starting point. |

| Low Reaction Temperature | While low temperatures can help control side reactions, they can also significantly slow down the desired reaction. | If the reaction is sluggish, consider gradually increasing the temperature. However, monitor for the formation of byproducts. For some reactions, maintaining a temperature between -10°C and 0°C is crucial.[10] |

| Steric Hindrance | The nucleophilic site on your substrate may be sterically hindered, preventing the approach of the bromoacetylating agent. | Consider using a smaller bromoacetylating agent or a different synthetic route. In some cases, prolonged reaction times may be necessary. |

| Poor Solubility | If the reactants are not well-solubilized, the reaction rate will be slow. | Choose a solvent system in which all reactants are soluble. For reactions in aqueous media, the addition of a co-solvent like DMF or DMSO can improve solubility. |

| Incorrect pH | For reactions involving nucleophiles like amines or thiols, the pH must be optimized to ensure the nucleophile is in its reactive form. | For amines, a slightly basic pH (around 8-9) is generally optimal. For thiols, a pH of 7.5-8.5 is recommended.[6] |

Issue 2: Formation of Multiple Products or Side Products

Potential Causes & Solutions

| Cause | Explanation | Troubleshooting Steps |

| Reaction with Multiple Nucleophilic Sites | If your substrate has multiple nucleophilic sites with similar reactivity, you may get a mixture of products. | Utilize protecting groups to block all but the desired reaction site.[8][9] Alternatively, you may be able to achieve selectivity by carefully controlling the reaction conditions (e.g., pH, temperature, stoichiometry). |

| Hydrolysis of Bromoacetyl Group | At high pH or in the presence of water, the bromoacetyl group can hydrolyze to a hydroxyacetyl group.[7] | Perform the reaction under anhydrous conditions if possible. If water is required, maintain the pH as low as is feasible for the desired reaction to proceed and keep the reaction time to a minimum. |

| Over-alkylation | If the product of the initial reaction is still nucleophilic, it can react with another molecule of the bromoacetylating agent. | Use a stoichiometric amount of the bromoacetylating agent or add it slowly to the reaction mixture to avoid a large excess at any given time. |

| Elimination Reactions | In some cases, particularly with hindered bases, elimination of HBr can occur to form an α,β-unsaturated carbonyl compound. | Use a non-hindered base and carefully control the reaction temperature. |

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments involving the bromoacetyl group.

Protocol 1: General Procedure for Bromoacetylation of a Primary Amine

This protocol describes a general method for the acylation of a primary amine using bromoacetyl bromide.

Materials:

-

Substrate containing a primary amine

-

Bromoacetyl bromide

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or triethylamine (TEA))

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve the Substrate: In a round-bottom flask, dissolve the amine-containing substrate (1 equivalent) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the Reaction: Cool the solution to 0°C in an ice bath.

-

Add Base: Add the non-nucleophilic base (1.1 to 1.5 equivalents) to the solution and stir for 10-15 minutes.

-

Add Bromoacetyl Bromide: Slowly add bromoacetyl bromide (1.1 to 1.2 equivalents) dropwise to the cooled solution. Caution: Bromoacetyl bromide is corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment.

-

Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench it by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Wash: Wash the combined organic layers with brine.

-

Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective Modification of a Cysteine Thiol with a Bromoacetyl Group

This protocol outlines the selective alkylation of a cysteine thiol in a peptide or protein.

Materials:

-

Peptide or protein containing a free cysteine residue

-

Bromoacetyl-containing reagent (e.g., N-bromoacetyl-N-methyl-L-alanine)

-

Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.5)

-

Quenching agent (e.g., dithiothreitol (DTT) or 2-mercaptoethanol)

-

Size-exclusion chromatography (SEC) or dialysis equipment for purification

Procedure:

-

Prepare Solutions: Prepare a stock solution of the peptide or protein in the phosphate buffer. Prepare a stock solution of the bromoacetyl reagent in a water-miscible organic solvent (e.g., DMF or DMSO).

-

Reaction Setup: In a microcentrifuge tube or a small reaction vial, add the peptide or protein solution.

-

Add Reagent: Add a 5- to 20-fold molar excess of the bromoacetyl reagent to the peptide or protein solution.[6] The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation of the protein.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C.[6] The optimal time should be determined empirically.

-

Quench the Reaction: Add an excess of a quenching agent (e.g., DTT to a final concentration of 10-20 mM) to react with any unreacted bromoacetyl reagent.[6]

-

Purification: Purify the modified peptide or protein from excess reagents and byproducts using size-exclusion chromatography or dialysis.[6]

-

Characterization: Confirm the modification using techniques such as mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Visualizing the Chemistry

Diagrams can help clarify the relationships and processes involved in managing bromoacetyl group reactivity.

Caption: Reaction pathways of the bromoacetyl group.

Caption: A troubleshooting workflow for low-yield bromoacetylation reactions.

Conclusion

The bromoacetyl group is a valuable asset in the synthetic chemist's toolkit. By understanding its reactivity, anticipating potential side reactions, and employing systematic troubleshooting, researchers can effectively utilize this functional group to achieve their synthetic goals. This guide provides a foundation for navigating the complexities of bromoacetyl chemistry, empowering you to design and execute more robust and successful experiments.

References

-

Kovach, I. M., & Hogg, J. L. (1984). Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. Bioorganic Chemistry, 12(3), 213-224. Retrieved from [Link]

-

da Silva, A. C., et al. (2019). Bromoacetyl Bromide: A Versatile and Selective Cleaving Agent for Ethers and Acetals. ChemInform, 32(5). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Bromoacetic acid. PubChem Compound Database. Retrieved from [Link]

-

Various Authors. (n.d.). Bromoacetyl Bromide | Request PDF. ResearchGate. Retrieved from [Link]

-

Baran, P. S. (n.d.). Protecting Groups. Scripps Research. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]

-

Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

-

Sabuzi, F., et al. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 10, 847935. Retrieved from [Link]

- Robey, F. A., & Fields, R. L. (1992). Amino acid derivative and bromoacetyl modified peptides. Google Patents.

-

Boeckler, C., et al. (2000). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Bioconjugate Chemistry, 11(1), 101-109. Retrieved from [Link]

-

Boeckler, C., et al. (2000). Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Bioconjugate Chemistry, 11(1), 101-109. Retrieved from [Link]

-

Al-Hourani, B. J., et al. (2017). Unexpected transformations of 3-(bromoacetyl)coumarin provides new evidence for the mechanism of thiol mediated dehalogenation of α-halocarbonyls. Tetrahedron Letters, 58(15), 1475-1478. Retrieved from [Link]

-

Chad's Prep. (2021, April 8). 20.2 Nucleophilic Acyl Substitution | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

Scribd. (n.d.). Nucleophilic Substitution of α-Bromo Acids. Retrieved from [Link]

-

Nicque, M., et al. (2021). Thiol-thiol cross-clicking using bromo-ynone reagents. Nature Communications, 12(1), 1-9. Retrieved from [Link]

-

Megriche, A., et al. (2018). Kinetic Study and Mechanism Hydrolysis of 4-Bromo-3,5 dimethylphenyl N-methylcarbamate in Aqueous Media. Journal of the Tunisian Chemical Society, 20(1), 1-9. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, September 30). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

-

Ashenhurst, J. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Retrieved from [Link]

-

Govardhan, C. P., & Pratt, R. F. (1987). Kinetics and mechanism of the hydrolysis of depsipeptides catalyzed by the beta-lactamase of Enterobacter cloacae P99. Biochemistry, 26(11), 3385-3395. Retrieved from [Link]

-

Lim, C. S., & Choi, M. J. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Molecules, 28(11), 4478. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protecting Groups - Stability. Retrieved from [Link]

-

Williams, D. L., & Aldred, S. E. (1982). Inhibition of nitrosation of amines by thiols, alcohols and carbohydrates. Food and Chemical Toxicology, 20(1), 79-81. Retrieved from [Link]

-

Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

-

Haugland, R. P. (n.d.). Thiol-Reactive Probes. ResearchGate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides - Google Patents [patents.google.com]

- 4. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protective Groups [organic-chemistry.org]

- 9. Protecting group - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

Navigating the Stability of Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate: A Technical Guide

For Immediate Release

[City, State] – Researchers, scientists, and drug development professionals working with Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate now have a dedicated resource for troubleshooting potential degradation issues. This comprehensive technical support center provides in-depth guidance on the stability of this key synthetic intermediate, offering practical solutions to common experimental challenges.

Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate is a valuable building block in medicinal chemistry. However, its α-halo ketone and ester functionalities render it susceptible to specific degradation pathways that can impact experimental outcomes and product purity. This guide, structured in a user-friendly question-and-answer format, addresses these challenges head-on, providing the scientific rationale behind the troubleshooting steps.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate that influence its stability?

A1: The molecule's reactivity and potential for degradation are primarily governed by two functional groups:

-

α-Bromo Ketone: The bromine atom positioned alpha to the carbonyl group is a good leaving group, making this site susceptible to nucleophilic substitution reactions.[1][2][3] The carbonyl group also acidifies the α-protons, which can lead to enolate formation under basic conditions.[3]

-

Ethyl Ester: The ester group is prone to hydrolysis, particularly under acidic or basic conditions, which would yield the corresponding carboxylic acid.

Q2: What is the most common degradation pathway I should be concerned about?

A2: Hydrolysis is a significant concern for both the α-bromo ketone and the ethyl ester moieties. The presence of water, especially in combination with acidic or basic catalysts, can lead to the cleavage of these functional groups. The α-bromo ketone can be hydrolyzed to an α-hydroxy ketone, while the ethyl ester can be hydrolyzed to a carboxylic acid.

Q3: How does pH affect the stability of this compound in solution?

A3: The pH of the solution plays a critical role in the degradation of Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate.

-

Acidic Conditions: Acid-catalyzed hydrolysis of the ethyl ester can occur. While the α-bromo ketone is generally more stable under acidic conditions, prolonged exposure can still lead to degradation.

-

Basic Conditions: Basic conditions can promote the hydrolysis of both the ester and the α-bromo ketone. Furthermore, strong bases can lead to the formation of α-haloenolate ions, which can participate in side reactions.[3] The Favorskii rearrangement is a potential side reaction for α-halo ketones in the presence of a strong base.[1]

Q4: Can this compound degrade upon exposure to light?

A4: While many organic molecules are susceptible to photodegradation, piperidine derivatives, in general, are more prone to oxidation initiated by other factors.[4][5][6] However, it is always good practice to store reactive intermediates like this protected from light to minimize any potential for photolytically induced degradation pathways.

Troubleshooting Guide

This section addresses specific issues that may arise during the use of Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate in experimental settings.

Issue 1: Low yield or formation of unexpected byproducts in a reaction.

-

Potential Cause: Degradation of the starting material due to improper storage or handling. The compound is sensitive to moisture and should be stored in a cool, dry place.[7][8]

-

Troubleshooting Steps:

-

Verify Purity: Before use, confirm the purity of the Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate using an appropriate analytical technique such as ¹H NMR or LC-MS.

-

Ensure Anhydrous Conditions: For reactions sensitive to water, ensure all solvents and reagents are rigorously dried. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).[9]

-